molecular formula C13H16ClNO2 B5430072 (E)-3-(4-CHLOROPHENYL)-N-(2-METHOXY-1-METHYLETHYL)-2-PROPENAMIDE

(E)-3-(4-CHLOROPHENYL)-N-(2-METHOXY-1-METHYLETHYL)-2-PROPENAMIDE

Cat. No.: B5430072
M. Wt: 253.72 g/mol
InChI Key: CWFCANORIAAAFO-VMPITWQZSA-N
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Description

The compound “3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide” is a chemical compound, but there is limited information available about it .

Scientific Research Applications

Corrosion Inhibition

Research indicates that acrylamide derivatives, including those similar to 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, are effective corrosion inhibitors. For instance, certain acrylamide derivatives have shown efficacy in inhibiting corrosion of copper in nitric acid solutions, as evidenced by chemical and electrochemical methods like mass loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PP) (Abu-Rayyan et al., 2022).

Insecticidal Agents

Some N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, synthesized through interactions involving compounds related to 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, have been found to exhibit insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This indicates potential applications in pest control and agricultural chemistry (Rashid et al., 2021).

Drug Delivery Systems

Acrylamide derivatives, particularly poly(N-isopropyl acrylamide), have been widely investigated for drug delivery applications. Controlled polymerization methods, like RAFT polymerization, are employed to create suitable conditions for homopolymerizations that are crucial in drug delivery systems (Convertine et al., 2004).

Polymer Synthesis

The spontaneous alternating copolymerization of derivatives of 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide has been explored for creating polyamides with highly reactive exo-methylene groups. These studies open up possibilities for synthesizing novel polymeric materials with specific functional properties (Mizuya et al., 1989).

Leather Industry Applications

Derivatives of 3-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acrylamide, like 4-chlorophenyl acrylate, have been synthesized and used in the leather industry. Their copolymerization with methyl acrylate and applications as binders in leather coatings illustrate their utility in industrial processes (Thamizharasi et al., 1999).

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-10(9-17-2)15-13(16)8-5-11-3-6-12(14)7-4-11/h3-8,10H,9H2,1-2H3,(H,15,16)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFCANORIAAAFO-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC)NC(=O)/C=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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